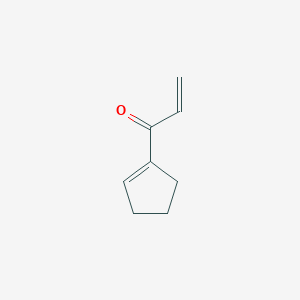

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C8H10O . It is a liquid at room temperature .

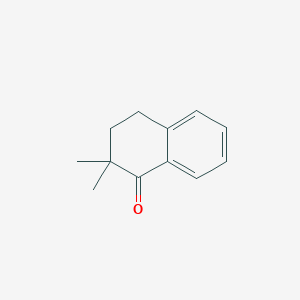

Molecular Structure Analysis

The molecular structure of “1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” consists of a cyclopentene ring attached to a propenone group . The compound is not aromatic, but it is an α,β-unsaturated cyclic ketone .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

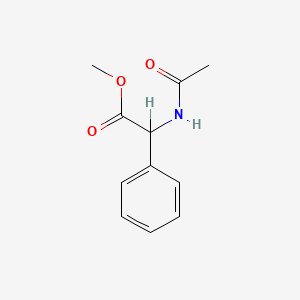

Antiparkinsonian Activity

One notable application of a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, is its potent antiparkinsonian activity observed in animal models. This compound demonstrated nearly full recovery of locomotor and exploratory activities, comparable to the effects of levodopa, a standard treatment for Parkinson's disease. This suggests the potential therapeutic application of such compounds in treating neurological conditions like Parkinson's disease (Ardashov et al., 2011).

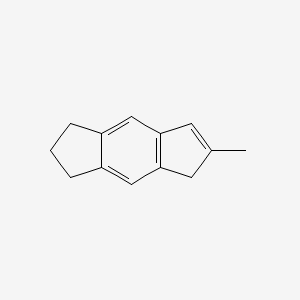

Photochromic Transformation

Another application is in the field of photochromic materials, where a fluorenyl diarylethene derivative demonstrated efficient reversible phototransformation under low-intensity laser excitation. This property is crucial for optical data storage applications, where materials that change color upon exposure to light are used for recording and retrieving data (Luchita et al., 2011).

Organic Synthesis and Catalysis

The compound has also been implicated in various synthetic and catalytic applications. For example, it has been used in the cycloisomerization reaction of N-allyl-2-(2'-arylethyne-2-yl)amides or allylic 2-alkynoates to produce bicyclo[3.2.0]hept-6-en-2-ones, showcasing its utility in organic synthesis to form complex cyclic structures (Lee et al., 2009).

Bromination and Theoretical Investigation

In a study involving the bromination of 1-cyclopent-1-en-1-ylbenzene, the formation of brominated products was explored alongside a theoretical investigation to understand the reaction mechanisms. This research provides insights into the reactivity and potential functionalization of cyclopentene derivatives (Ceylan, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(cyclopenten-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h2,5H,1,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMRFANMOYJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498966 |

Source

|

| Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |

CAS RN |

62672-81-5 |

Source

|

| Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.